molecular formula C12H11NO2S B1454025 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 886368-73-6

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1454025
CAS No.: 886368-73-6
M. Wt: 233.29 g/mol
InChI Key: OFHFITQVFGQLKU-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the thiazole ring, which is further substituted with a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus pentasulfide (P4S10), to yield the thiazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Condensation: The compound can participate in condensation reactions with amines or alcohols to form amides or esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as proteases or kinases, by binding to their active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-(2,4-Dimethylphenyl)-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:

    2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a single methyl group at the 4-position of the phenyl ring.

    2-(2,4-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Contains chlorine atoms instead of methyl groups, which can significantly alter its chemical and biological properties.

    2-(2,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid: The carboxylic acid group is positioned at the 5-position of the thiazole ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-3-4-9(8(2)5-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHFITQVFGQLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240320
Record name 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886368-73-6
Record name 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886368-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenyl)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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